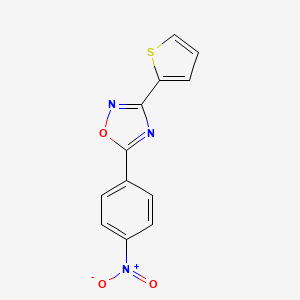

![molecular formula C15H17N3O4 B5504981 (4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one belongs to a class of organic molecules characterized by the presence of oxazolidinone and oxadiazole rings. Such compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related oxazolidinone compounds typically involves the cyclization of amino alcohols with carbonyl compounds to form the oxazolidinone ring, followed by further functionalization to introduce oxadiazole rings. Lewis acid-promoted substitutions by alkyl cuprates have been reported to facilitate the preparation of such compounds, offering pathways to synthesize complex derivatives (Ishibuchi et al., 1991).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis and Antimicrobial Screening : N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally related to the query compound, have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as their antifungal activity against different fungal strains (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

- Anticancer Activity Evaluation : A study synthesized new derivatives that include the oxazolidinone framework and tested their anticancer activity against various human cancer cell lines. This highlights the potential utility of oxazolidinone derivatives in the treatment of different cancers (Yakantham, Sreenivasulu, & Raju, 2019).

Other Applications

Computational and Pharmacological Evaluation : Heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, structurally related to the query compound, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, related to the compound , have been synthesized and their nematocidal activities evaluated, indicating potential use in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Corrosion Inhibition : 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a related compound, has been studied for its application as a corrosion inhibitor for mild steel in sulfuric acid medium, demonstrating significant efficiency (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Eigenschaften

IUPAC Name |

(4S)-3-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-8-7-13-16-14(22-17-13)9-18-12(10-21-15(18)19)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELASLGQQZPUKJ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)CN2C(COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC1=NOC(=N1)CN2[C@H](COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-3-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-4-phenyl-1,3-oxazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

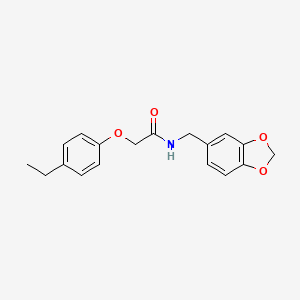

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)

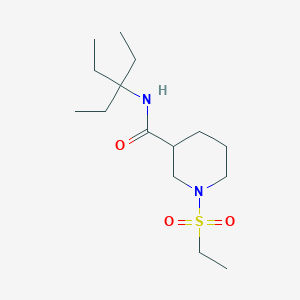

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)

![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)